![molecular formula C26H24N8O3 B2967377 2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione CAS No. 920163-57-1](/img/structure/B2967377.png)
2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione
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Overview
Description
Scientific Research Applications
Heteroaromatic Compounds Synthesis
Research has focused on synthesizing novel heteroaromatic compounds, such as [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, due to their potential antimicrobial activities. These compounds are synthesized through reactions involving various reagents, indicating the broad synthetic applicability of similar structural motifs in developing new antimicrobial agents (El-Agrody et al., 2001).
Antagonist Activity
Compounds with structures incorporating [1,2,4]triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and tested for their antagonist activity, particularly targeting the 5-HT2 receptor. These studies underline the potential of such compounds in developing therapeutic agents targeting central nervous system disorders (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, have been synthesized. These findings highlight the therapeutic potential of such compounds in managing pain and inflammation, pointing towards their application in drug development (Abu‐Hashem et al., 2020).
Antihypertensive Agents
Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has also demonstrated promising antihypertensive activity. This suggests the role of structurally similar compounds in developing new treatments for hypertension, underlining the importance of such chemical structures in medicinal chemistry (Bayomi et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been reported to interact with a variety of enzymes and receptors , suggesting that this compound may have multiple targets.
Mode of Action
It is known that triazolopyrimidines can bind to biological systems, interacting with various enzymes and receptors . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to have antimicrobial, anticancer, antioxidant, and other pharmacological activities . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability, as compounds with similar structures are often well-absorbed and distributed throughout the body .
Result of Action
Compounds with similar structures have been reported to have various pharmacological effects, including antimicrobial, anticancer, and antioxidant activities . These effects suggest that this compound may have similar activities at the molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-[3-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O3/c35-21(10-11-33-25(36)19-8-4-5-9-20(19)26(33)37)31-12-14-32(15-13-31)23-22-24(28-17-27-23)34(30-29-22)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZXOJXUCRWWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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